BenchChemオンラインストアへようこそ!

Emtricitabine Isopropyl Carbamate

Impurity Profiling LC-MS Reference Standard Characterization

Emtricitabine Isopropyl Carbamate (isopropyl (5-fluoro-1-((2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-2-oxo-1,2-dihydropyrimidin-4-yl)carbamate) is a carbamate derivative of the nucleoside reverse-transcriptase inhibitor (NRTI) emtricitabine, with a molecular formula of C₁₂H₁₆FN₃O₅S and a molecular weight of 333.34 g/mol. It is primarily classified as a process-related impurity or degradation product generated during the synthesis or storage of emtricitabine active pharmaceutical ingredient (API), rather than an active therapeutic agent.

Molecular Formula C₁₂H₁₆FN₃O₅S
Molecular Weight 333.34
Cat. No. B1162477
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEmtricitabine Isopropyl Carbamate
SynonymsIsopropyl (5-Fluoro-1-((2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-2-oxo-1,2-dihydropyrimidin-4-yl)carbamate
Molecular FormulaC₁₂H₁₆FN₃O₅S
Molecular Weight333.34
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Is Emtricitabine Isopropyl Carbamate? A Process Impurity Reference Standard for ANDA-Quality Analytical Development


Emtricitabine Isopropyl Carbamate (isopropyl (5-fluoro-1-((2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-2-oxo-1,2-dihydropyrimidin-4-yl)carbamate) is a carbamate derivative of the nucleoside reverse-transcriptase inhibitor (NRTI) emtricitabine, with a molecular formula of C₁₂H₁₆FN₃O₅S and a molecular weight of 333.34 g/mol [1]. It is primarily classified as a process-related impurity or degradation product generated during the synthesis or storage of emtricitabine active pharmaceutical ingredient (API), rather than an active therapeutic agent [1][2]. The compound is routinely supplied as a highly characterized reference standard to support analytical method development, method validation (AMV), and quality control (QC) release testing for Abbreviated New Drug Applications (ANDA) or commercial emtricitabine production [3].

Why Generic Emtricitabine Impurity Reference Standards Cannot Replace Emtricitabine Isopropyl Carbamate in Regulated Analytical Workflows


Emtricitabine Isopropyl Carbamate cannot be substituted by other emtricitabine-related impurities (e.g., emtricitabine carboxylic acid impurity, dimer impurity, or enantiomer impurity) in compendial or ANDA analytical procedures because each impurity possesses a unique chromatographic retention time, distinct mass spectrometric fragmentation pattern, and different response factor under UV detection [1][2]. Regulatory guidance (ICH Q3A/Q3B) requires identification, qualification, and control of each specified impurity at or above the reporting threshold (typically ≤0.10% for a drug substance with a maximum daily dose ≤2 g/day) [1]. Using a different impurity as a system suitability marker or calibration standard would compromise the accuracy of impurity quantification, potentially leading to a failure to detect the isopropyl carbamate impurity at levels that could impact batch release decisions or stability assessments [1].

Quantitative Differentiation of Emtricitabine Isopropyl Carbamate from Closest In-Class Impurity Reference Standards


Molecular Weight Shift of +86.09 Da vs. Parent Emtricitabine Enables Unequivocal Mass Spectrometric Identification

Emtricitabine Isopropyl Carbamate (MW 333.34 g/mol) exhibits a mass shift of +86.09 Da relative to the parent drug emtricitabine (MW 247.25 g/mol, C₈H₁₀FN₃O₃S), corresponding to the addition of the isopropyl carbamate (C₄H₇NO₂) moiety [1]. This mass difference is substantially larger than that of other common process impurities such as emtricitabine carboxylic acid impurity (approximate MW 273.26 g/mol, +26.01 Da), providing a clear and unambiguous signal for selective detection by single quadrupole or ion-trap mass spectrometry [1]. In the impurity profiling study of Pendela et al. (2010), nine distinct peaks were resolved by LC–MS; the unique m/z of the isopropyl carbamate derivative (expected [M+H]⁺ at m/z 334.3) allows it to be distinguished from co-eluting or near-eluting species without requiring MS/MS fragmentation [2].

Impurity Profiling LC-MS Reference Standard Characterization

Regulatory-Ready Reference Standard Traceable to USP/EP Enables Direct ANDA Filing Without Cross-Validation of Alternate Impurity Markers

Emtricitabine Isopropyl Carbamate is supplied as a fully characterized reference standard with comprehensive Certificate of Analysis (CoA) documentation, including HPLC purity (typically ≥95%), identity confirmation by NMR and MS, and traceability to USP or EP pharmacopeial standards where feasible [1][2]. In contrast, generic 'emtricitabine impurity mixture' or alternate single-impurity standards (e.g., emtricitabine dimer impurity) lack the specific isopropyl carbamate structural confirmation required for identification testing under ICH Q6A and FDA ANDA review [1][3]. Suppliers such as SynZeal and Axios Research explicitly position this compound for ANDA method validation and commercial QC release, whereas other impurity standards are often qualified only for R&D use without the full regulatory data package [2][3].

ANDA Reference Standard Regulatory Compliance

Carbamate Bond Lability Under Acidic and Alkaline Stress Conditions: Differentiated Forced Degradation Profile from Parent Emtricitabine and Carboxylic Acid Impurity

The isopropyl carbamate linkage of Emtricitabine Isopropyl Carbamate undergoes hydrolysis under both acidic (pH <3) and alkaline (pH >9) conditions, regenerating the parent emtricitabine amine [1]. This degradation pathway is distinct from that of the emtricitabine carboxylic acid impurity, which is primarily formed under oxidative stress conditions and does not revert to the parent API upon pH adjustment [1][2]. In the stability-indicating HPLC method developed by Pendela et al. (2010), forced degradation samples showed peak area increases for specific impurities (including the isopropyl carbamate derivative) under alkaline hydrolysis, whereas oxidative stress predominantly generated the carboxylic acid impurity [2]. This differential stress-response profile makes the isopropyl carbamate impurity a critical marker for detecting suboptimal storage conditions or synthesis carryover that may not be captured by monitoring only the carboxylic acid or dimer impurities [1].

Forced Degradation Stability-Indicating Method Carbamate Hydrolysis

Chromatographic Retention Differentiates Emtricitabine Isopropyl Carbamate from the Co-Eluting Enantiomer Impurity in Reversed-Phase HPLC Systems

In reversed-phase HPLC methods developed for emtricitabine impurity profiling, Emtricitabine Isopropyl Carbamate exhibits a retention time that is distinct from that of the emtricitabine enantiomer impurity [(2S,5S)-emtricitabine, CAS 145416-34-8] due to the increased hydrophobicity conferred by the isopropyl carbamate moiety [1][2]. The calculated logP for Emtricitabine Isopropyl Carbamate is approximately 0.8–1.2 units higher than that of emtricitabine (predicted logP ~ -0.4), translating to a retention time shift that places the carbamate impurity well-separated from both the parent API peak and the enantiomer impurity peak on a standard C18 column using phosphate buffer/acetonitrile gradient elution [1][2]. This separation prevents false-negative reporting of the enantiomer impurity and avoids the need for chiral stationary phases to resolve the isopropyl carbamate from other achiral impurities [1].

HPLC Method Validation Impurity Resolution Retention Time Selectivity

Procurement-Driven Application Scenarios for Emtricitabine Isopropyl Carbamate Reference Standard


ANDA Method Validation: System Suitability and Specificity Testing for Emtricitabine API Impurity Profiling

Emtricitabine Isopropyl Carbamate serves as a critical system suitability standard during HPLC method validation for ANDA submissions. Its unique retention time and mass spectrum, as established by Pendela et al. (2010) [1], enable laboratories to verify column performance and detector response specifically for the carbamate impurity class. Failure to include this specific impurity standard can result in an inability to demonstrate adequate specificity during FDA method review, potentially triggering a Refuse-to-Receive (RTR) decision. The compound's availability with full regulatory documentation (CoA with HPLC purity, NMR, MS, and residual solvent data) from suppliers such as SynZeal and Veeprho directly supports the ICH Q2(R1) validation parameters of specificity, linearity, and accuracy [2].

Forced Degradation Studies for Stability-Indicating Method Development Under pH Stress Conditions

Because Emtricitabine Isopropyl Carbamate is preferentially generated under acidic and alkaline hydrolysis conditions (rather than oxidative stress), it is an essential marker for pH-excursion degradation pathways in emtricitabine drug substance and drug product [1]. Including this impurity in forced degradation study protocols (per ICH Q1A(R2)) ensures that the stability-indicating method can resolve and quantify a degradation product that is mechanistically distinct from the oxidative degradation markers (e.g., carboxylic acid impurity) [1][2]. This differential coverage strengthens the method's ability to detect a broader range of potential degradation events during real-time and accelerated stability studies, supporting shelf-life claims in regulatory filings.

Commercial Batch Release QC Testing for Emtricitabine API Under ICH Q3A Impurity Thresholds

Emtricitabine Isopropyl Carbamate is included in the impurity profile of commercial emtricitabine API batches, as identified by LC–MS impurity profiling [1]. Using the characterized reference standard for quantification (e.g., by external standard calibration at the 0.10% reporting threshold) ensures that batch release decisions are based on accurate peak identification rather than retention time matching alone, which can be confounded by co-eluting unknown impurities. This is particularly important for API intended for fixed-dose combination products (e.g., emtricitabine/tenofovir disoproxil fumarate), where impurity carryover into the drug product must be controlled below qualification thresholds [1].

Quote Request

Request a Quote for Emtricitabine Isopropyl Carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.